![molecular formula C13H19N3OS B14732767 1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea CAS No. 6334-22-1](/img/structure/B14732767.png)
1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea is an organic compound with the molecular formula C13H19N3OS It is a derivative of thiourea, characterized by the presence of a butyl group and a methoxyphenylmethylideneamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea typically involves the reaction of butylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiourea under acidic conditions to yield the final product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiourea group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the synthesis of advanced materials and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of 1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-butyl-3-methylimidazolium thiocyanate
- 1,3-dibutyl thiourea
- 4-methoxyphenylthiourea
Uniqueness
1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea is unique due to its specific structural features, such as the methoxyphenylmethylideneamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
6334-22-1 |
|---|---|
Molekularformel |
C13H19N3OS |
Molekulargewicht |
265.38 g/mol |
IUPAC-Name |
1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C13H19N3OS/c1-3-4-9-14-13(18)16-15-10-11-5-7-12(17-2)8-6-11/h5-8,10H,3-4,9H2,1-2H3,(H2,14,16,18)/b15-10+ |
InChI-Schlüssel |
NYUIZBQLOMBDMI-XNTDXEJSSA-N |
Isomerische SMILES |
CCCCNC(=S)N/N=C/C1=CC=C(C=C1)OC |
Kanonische SMILES |
CCCCNC(=S)NN=CC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


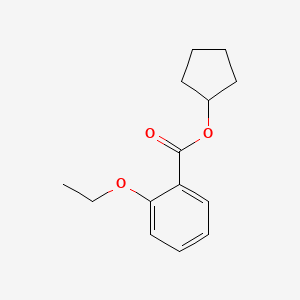

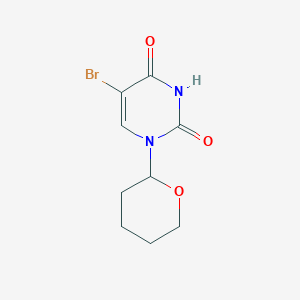
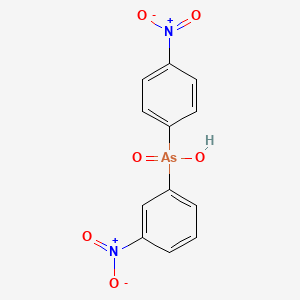
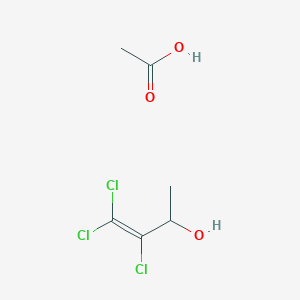

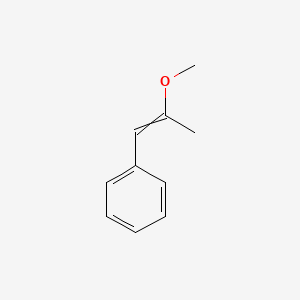
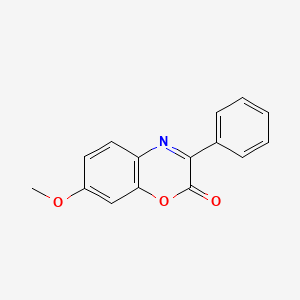
![2-[[Amino(nitramido)methylidene]amino]ethyl acetate](/img/structure/B14732740.png)

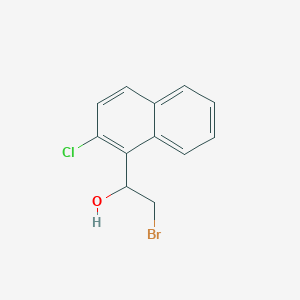
![1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B14732762.png)
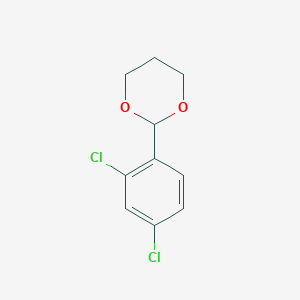
![6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol](/img/structure/B14732772.png)
